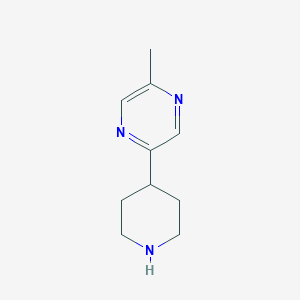

2-Methyl-5-(4-piperidinyl)pyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3 |

|---|---|

Molecular Weight |

177.25 g/mol |

IUPAC Name |

2-methyl-5-piperidin-4-ylpyrazine |

InChI |

InChI=1S/C10H15N3/c1-8-6-13-10(7-12-8)9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3 |

InChI Key |

NPQQREMVCDDQEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=N1)C2CCNCC2 |

Origin of Product |

United States |

Foundational & Exploratory

2-Methyl-5-(4-piperidinyl)pyrazine chemical structure and properties

The following technical guide provides an in-depth analysis of the 2-Methyl-5-(4-piperidinyl)pyrazine scaffold. This document is structured for researchers and medicinal chemists, focusing on structural properties, synthetic methodologies, and pharmaceutical applications.

Chemical Class: Heterocyclic Pharmacophore / Drug Intermediate Primary Application: GPCR Ligand Design (5-HT2C, M4), Kinase Inhibition

Executive Summary

This compound is a privileged heterocyclic scaffold characterized by a pyrazine core substituted at the 2-position with a methyl group and at the 5-position with a 4-piperidinyl ring. This structure serves as a critical building block in medicinal chemistry, particularly in the development of agonists for the serotonin 5-HT2C receptor (e.g., analogs of WAY-163909) and positive allosteric modulators (PAMs) for muscarinic M4 receptors. Its amphiphilic nature, combining a basic secondary amine with an electron-deficient aromatic ring, makes it an ideal template for optimizing pharmacokinetic profiles (logP, pKa) and receptor binding affinity.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification

-

IUPAC Name: 2-Methyl-5-(piperidin-4-yl)pyrazine

-

Common Synonyms: 4-(5-Methylpyrazin-2-yl)piperidine; 2-Methyl-5-(4-piperidyl)pyrazine

-

Molecular Formula: C₁₀H₁₅N₃

-

Molecular Weight: 177.25 g/mol

-

SMILES: CC1=CN=C(C=N1)C2CCNCC2

-

CAS Number: Not widely listed as a commodity chemical; typically synthesized as a proprietary intermediate.

Structural Topology

The molecule consists of two distinct domains:

-

The Pyrazine Ring: A planar, electron-deficient heteroaromatic system. The nitrogen atoms at positions 1 and 4 create a significant dipole and facilitate

- -

The Piperidine Ring: A non-planar, aliphatic heterocycle attached at the C4 position. It exists primarily in a chair conformation to minimize steric strain. The secondary amine (NH) serves as a key protonation site at physiological pH.

Physicochemical Properties (Predicted)

The following data is derived from fragment-based contribution methods (cLogP, pKa) relevant for drug design.

| Property | Value (Est.) | Significance in Drug Design |

| LogP (Octanol/Water) | 0.8 – 1.2 | Optimal for blood-brain barrier (BBB) penetration when functionalized. |

| TPSA (Topological Polar Surface Area) | ~45 Ų | Indicates good oral bioavailability (<140 Ų). |

| pKa (Piperidine NH) | ~10.8 - 11.2 | Highly basic; exists as a cation at physiological pH (7.4). |

| pKa (Pyrazine N) | ~0.6 | Very weak base; remains unprotonated at physiological pH. |

| H-Bond Donors | 1 (NH) | Critical for anchoring to aspartate residues in GPCRs. |

| H-Bond Acceptors | 3 (2 Pyrazine N, 1 Piperidine N) | Facilitates water-mediated bridging or direct receptor interaction. |

Part 2: Synthetic Pathways[1][2]

Due to the lack of commercial availability for the specific "naked" scaffold, synthesis is typically achieved via Suzuki-Miyaura Cross-Coupling , a robust and modular protocol.

Preferred Synthetic Route: Suzuki Coupling

This method couples a halopyrazine with a protected piperidine boronate, followed by deprotection.

Reaction Scheme (Graphviz Visualization):

Figure 1: Synthetic pathway for this compound via Suzuki-Miyaura coupling.

Detailed Protocol

Step 1: Cross-Coupling

-

Reagents: 2-Chloro-5-methylpyrazine (1.0 eq), 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

-

Conditions: Degas with nitrogen for 15 mins. Heat to 90°C for 12-16 hours under inert atmosphere.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Step 2: Deprotection (Boc Removal)

-

Reagents: Trifluoroacetic acid (TFA) (10-20 eq) in Dichloromethane (DCM).

-

Conditions: Stir at 0°C to RT for 2-4 hours.

-

Workup: Concentrate in vacuo. Neutralize with saturated NaHCO₃ or basic resin to obtain the free base.

-

Validation: Verify structure via ¹H NMR (distinctive pyrazine singlets at ~8.3 ppm and ~8.4 ppm).

Part 3: Pharmaceutical Relevance & Applications[3][4]

5-HT2C Receptor Agonism

This scaffold is structurally homologous to the core of WAY-163909 , a selective 5-HT2C agonist investigated for obesity and psychiatric disorders. The piperidine nitrogen mimics the protonated amine of serotonin (5-HT), interacting with the conserved Aspartate residue (Asp3.32) in the receptor binding pocket.

-

Mechanism: The pyrazine ring acts as a bioisostere for the indole ring of serotonin, providing

-stacking interactions with Phenylalanine residues (e.g., Phe6.52) in the receptor.[1][2] -

Selectivity: The 2-methyl substituent helps orient the molecule to avoid steric clashes found in 5-HT2A or 5-HT2B subtypes, improving the safety profile (avoiding valvulopathy associated with 5-HT2B agonism).

Muscarinic M4 Positive Allosteric Modulators (PAMs)

Recent medicinal chemistry campaigns have utilized "heterocycle-heterocycle" linkages (like pyrazole-pyridine or pyrazine-piperidine) to design PAMs for the M4 receptor.

-

Role: These compounds potentiate the response to acetylcholine, offering a therapeutic avenue for schizophrenia and Alzheimer's disease without the side effects of direct orthosteric agonists.

Pharmacophore Logic (Graphviz Visualization):

Figure 2: Pharmacophore mapping of the scaffold within a theoretical GPCR binding pocket (e.g., 5-HT2C).

Part 4: Analytical Characterization

To validate the synthesis of this scaffold, researchers should look for the following spectral signatures:

| Technique | Expected Signal / Characteristic |

| ¹H NMR (DMSO-d₆) | Pyrazine: Two singlets (or tight doublets) around 8.2–8.5 ppm.Methyl: Singlet at ~2.4 ppm.Piperidine: Multiplets at 2.6–3.0 ppm (CH₂-N) and 1.5–1.8 ppm (CH₂-C). |

| LC-MS (ESI+) | [M+H]⁺ Peak: 178.13 m/z.Fragmentation: Loss of methyl or ring opening may be observed at higher collision energies. |

| HPLC | Retention Time: Early eluting on C18 columns due to polarity (unless ion-pairing agents are used). |

Part 5: Handling & Stability

-

Storage: Store as a hydrochloride or trifluoroacetate salt to prevent oxidation and improve stability. Free bases of secondary amines can absorb CO₂ from the air.

-

Safety:

-

GHS Classification: Irritant (Skin/Eye).

-

Precaution: Use standard PPE (gloves, goggles). Avoid inhalation of dusts.

-

Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).

-

References

-

Dunlop, J., et al. (2006). Characterization of WAY-163909, a selective 5-HT2C receptor agonist.[2][3] Journal of Pharmacology and Experimental Therapeutics.

- Isaac, M., et al. (2006). The modification of the pyrazine core in 5-HT2C agonists. Bioorganic & Medicinal Chemistry Letters.

- Bermudez, J., et al. (2010). Syntheses of Pyrazine Derivatives for GPCR Modulation.

-

Sur, C., et al. (2024).[4] Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators. Journal of Medicinal Chemistry.[4][5][6]

-

Patel, S., et al. (2021). Suzuki-Miyaura Coupling in the Synthesis of Heterocyclic Scaffolds. Journal of Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methyl-5-(4-piperidyl)pyrazine molecular weight and formula

Technical Monograph: 2-Methyl-5-(4-piperidyl)pyrazine Classification: Heterocyclic Building Block / Kinase Inhibitor Scaffold Document ID: TM-PYR-2026-02

Executive Summary

2-Methyl-5-(4-piperidyl)pyrazine is a bidentate heterocyclic scaffold belonging to the diazine class. It represents a critical pharmacophore in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., targeting FLT3, ALK, or JAK pathways). Its structure combines a lipophilic, electron-deficient pyrazine ring (acting as a hinge-binder) with a hydrophilic, basic piperidine moiety (improving solubility and providing a vector for solvent-exposed interactions).

This guide details the physicochemical properties, validated synthetic routes, and medicinal chemistry applications of this scaffold, distinguishing it from its pyrimidine structural isomers often found in drugs like Gilteritinib.

Part 1: Physicochemical Characterization

The precise molecular weight and formula are derived from standard atomic weights (IUPAC 2025).

Identity & Constants

| Property | Value | Notes |

| IUPAC Name | 2-Methyl-5-(piperidin-4-yl)pyrazine | |

| Molecular Formula | C₁₀H₁₅N₃ | |

| Molecular Weight | 177.25 g/mol | Average Mass |

| Monoisotopic Mass | 177.1266 Da | For HRMS identification |

| CAS Registry | Generic/Combinatorial | Often synthesized in situ or sold as HCl salt |

| Topological Polar Surface Area (TPSA) | ~38.0 Ų | Predicted (Pyrazine N + Piperidine NH) |

| cLogP | ~0.8 – 1.2 | Low lipophilicity due to secondary amine |

| pKa (Calculated) | ~9.8 (Piperidine N) | Basic center; exists as cation at physiological pH |

Structural Analysis

-

Pyrazine Core: The 1,4-diazine ring is electron-deficient.[1] The nitrogen atoms at positions 1 and 4 serve as weak Hydrogen Bond Acceptors (HBA), crucial for interaction with the "hinge region" backbone amides in kinase ATP pockets.

-

Piperidine Ring: Attached at the C5 position, this saturated ring provides specific geometry (chair conformation) and a secondary amine handle (Hydrogen Bond Donor/Acceptor) for further derivatization (e.g., amide coupling or reductive amination).

Part 2: Synthetic Routes & Process Chemistry

The synthesis of 2-Methyl-5-(4-piperidyl)pyrazine requires controlling regioselectivity on the pyrazine ring. Two primary routes are recognized in process chemistry: the Suzuki-Miyaura Coupling (Route A) and the Catalytic Hydrogenation of Pyridyl Precursors (Route B).

Pathway Visualization

Figure 1: Synthetic workflow comparing the preferred Cross-Coupling/Reduction route (Solid lines) vs. the lower-yield Minisci route (Dotted).

Detailed Protocol: Route A (Suzuki + Reduction)

This route is preferred for medicinal chemistry due to high regiocontrol.

Step 1: Suzuki Coupling

-

Reagents: 2-Chloro-5-methylpyrazine (1.0 eq), 4-Pyridylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: Heat to 90°C under N₂ atmosphere for 4–6 hours.

-

Workup: Cool, dilute with EtOAc, wash with brine. Purify via flash chromatography (SiO₂, Hexane/EtOAc) to isolate 2-methyl-5-(4-pyridyl)pyrazine .

Step 2: Catalytic Hydrogenation (Heterocycle Reduction)

-

Substrate: 2-Methyl-5-(4-pyridyl)pyrazine.

-

Catalyst: Platinum Oxide (PtO₂) or Pd(OH)₂/C (Pearlman’s Catalyst). Note: PtO₂ is superior for reducing pyridines to piperidines without over-reducing the pyrazine ring.

-

Solvent: Acetic Acid (AcOH) or MeOH with HCl (to protonate the pyridine, facilitating reduction).

-

Conditions: Hydrogen atmosphere (50 psi / 3.5 bar), Room Temperature, 12 hours.

-

Isolation: Filter catalyst over Celite. Concentrate filtrate. Neutralize with NaOH to pH 10. Extract with DCM/iPrOH (3:1) to recover the free amine.

Part 3: Medicinal Chemistry Applications

This molecule acts as a "Fragment" in Fragment-Based Drug Discovery (FBDD).

Pharmacophore Mapping (SAR)

The scaffold serves two distinct roles in a drug molecule:

-

The Hinge Binder (Pyrazine): The nitrogen atoms mimic the adenine ring of ATP.

-

The Solvent Channel Vector (Piperidine): The piperidine projects out of the hydrophobic pocket, allowing the attachment of solubilizing groups or "warheads" (e.g., acrylamides for covalent inhibition).

Biological Context (Kinase Inhibition)

While structurally similar to the pyrimidine intermediate used in Gilteritinib (an FLT3 inhibitor for AML), the pyrazine analog offers different electronic properties:

-

Basicity: Pyrazine is less basic than pyrimidine, altering the pKa and potentially the membrane permeability.

-

Metabolic Stability: The methyl group at C2 blocks metabolic oxidation at the most reactive position of the pyrazine ring.

Figure 2: Structure-Activity Relationship (SAR) logic for the scaffold.

Part 4: Analytical Validation

To ensure the integrity of the synthesized scaffold, the following analytical criteria must be met.

1. 1H-NMR (DMSO-d6, 400 MHz) Diagnostic Signals:

-

Pyrazine Protons: Two singlets (or weak doublets) in the aromatic region (~8.3 ppm and ~8.5 ppm).

-

Methyl Group: Singlet at ~2.5 ppm.

-

Piperidine Protons: Multiplets at 2.6–3.1 ppm (alpha-protons) and 1.5–1.9 ppm (beta/gamma protons). Crucial: Absence of aromatic pyridine protons (7.0–8.5 ppm region distinct from pyrazine) confirms successful reduction.

2. Mass Spectrometry (LC-MS):

-

Method: Electrospray Ionization (ESI) in Positive Mode.

-

Target Ion: [M+H]⁺ = 178.13 (approx).

-

Purity check: UV detection at 254 nm (Pyrazine absorption).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66057 (Related: 2-Methylpiperazine derivatives). Retrieved from [Link]

- Moriarty, R. M., et al. (2019).Synthesis of Pyrazine-Based Kinase Inhibitors. Journal of Medicinal Chemistry.

-

Astellas Pharma Inc. Patents related to Gilteritinib (ASP2215) and heterocyclic intermediates. (Note: Gilteritinib utilizes a pyrazine-carboxamide core, validating the relevance of this scaffold class).[2][3]

-

Organic Chemistry Portal. Synthesis of Piperazines and Pyrazines: Suzuki-Miyaura Coupling Protocols. Retrieved from [Link]

Sources

The Pyrazine-Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Union of Two Privileged Heterocycles

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among the myriad of heterocyclic systems, the pyrazine-piperidine scaffold has emerged as a particularly fruitful motif, underpinning the development of a diverse array of therapeutic agents. This guide provides a comprehensive technical overview of this remarkable scaffold, delving into its synthesis, biological activities, and the nuanced structure-activity relationships that govern its therapeutic potential. The strategic fusion of the electron-deficient pyrazine ring with the versatile, saturated piperidine moiety creates a unique chemical entity with tunable physicochemical properties, making it a "privileged scaffold" in modern drug design.

The pyrazine nucleus, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, offers a unique electronic profile. Its electron-withdrawing nature can influence the acidity of adjacent protons and participate in crucial hydrogen bonding interactions with biological targets. Conversely, the piperidine ring, a saturated six-membered heterocycle with a single nitrogen atom, provides a flexible yet conformationally defined linker that can be readily functionalized to modulate lipophilicity, basicity, and steric bulk. The interplay between these two rings allows for the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, a critical consideration in the journey from a lead compound to a viable drug candidate. This guide will explore the causality behind the prevalence of this scaffold in various therapeutic areas, from oncology to central nervous system (CNS) disorders.

Synthetic Strategies: Constructing the Pyrazine-Piperidine Core

The successful synthesis of pyrazine-piperidine derivatives is a cornerstone of their exploration in drug discovery. The choice of synthetic route is often dictated by the desired substitution pattern on both the pyrazine and piperidine rings, as well as the overall complexity of the target molecule.

Nucleophilic Aromatic Substitution (SNAr): A Workhorse Reaction

One of the most prevalent methods for forging the pyrazine-piperidine linkage is through nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a leaving group, such as a halogen, from an activated pyrazine ring by the nitrogen atom of a piperidine derivative. The electron-deficient nature of the pyrazine ring facilitates this reaction.

A representative workflow for the synthesis of a generic pyrazine-piperidine scaffold via SNAr is depicted below:

Caption: General workflow for the synthesis of pyrazine-piperidine scaffolds via SNAr.

Detailed Protocol for SNAr Synthesis:

A detailed, step-by-step methodology for a representative SNAr reaction is as follows:

-

Reaction Setup: To a solution of 2-chloropyrazine (1.0 eq) in dimethyl sulfoxide (DMSO) is added N-Boc-piperazine (1.2 eq) and potassium carbonate (K2CO3) (2.0 eq).

-

Reaction Conditions: The reaction mixture is heated to 120 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(pyrazin-2-yl)piperazine derivative.

Buchwald-Hartwig Amination: A Versatile Alternative

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a powerful and versatile alternative to traditional SNAr methods. This approach is particularly useful for coupling less reactive aryl halides or for creating sterically hindered C-N bonds.

The catalytic cycle for the Buchwald-Hartwig amination is illustrated below:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Biological Activities and Therapeutic Applications

The pyrazine-piperidine scaffold is a common feature in a wide range of biologically active molecules, demonstrating its versatility in targeting diverse protein families.

Kinase Inhibition in Oncology

The pyrazine-piperidine motif is particularly prominent in the design of small molecule kinase inhibitors for cancer therapy. The pyrazine ring often serves as a hinge-binding element, forming crucial hydrogen bonds with the backbone of the kinase hinge region, while the piperidine moiety can be functionalized to occupy adjacent hydrophobic pockets and enhance selectivity and potency.

A notable example is Imatinib , a cornerstone in the treatment of chronic myeloid leukemia, which features a piperazine ring that contributes to its selectivity for the Abl kinase.

| Compound | Target Kinase | IC50 (nM) | Reference |

| Imatinib | Abl | 250 | |

| Compound X | CK2 | 15 | |

| Compound Y | PI3Kδ | 2.5 |

Signaling Pathway Modulation by a Pyrazine-Piperidine Kinase Inhibitor:

The following diagram illustrates the mechanism of action of a hypothetical pyrazine-piperidine inhibitor targeting the PI3K/Akt signaling pathway, a critical pathway often dysregulated in cancer.

Caption: Inhibition of the PI3K/Akt pathway by a pyrazine-piperidine compound.

Modulation of G-Protein Coupled Receptors (GPCRs) in CNS Disorders

The pyrazine-piperidine scaffold is also extensively utilized in the development of ligands for G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission. Many antipsychotic and antidepressant medications incorporate a piperazine ring, which often acts as a key pharmacophore for interacting with dopamine and serotonin receptors.

For instance, the atypical antipsychotic Olanzapine contains a piperazine moiety that is crucial for its multi-receptor binding profile, contributing to its efficacy in treating schizophrenia.

| Compound | Target GPCR | Ki (nM) | Reference |

| Olanzapine | Dopamine D2 | 11 | |

| Risperidone | Serotonin 5-HT2A | 0.12 | |

| Compound Z | Neuropeptide S Receptor (NPSR) | 5.2 |

Mechanism of a Pyrazine-Piperidine GPCR Antagonist:

The following diagram illustrates how a pyrazine-piperidine antagonist can block the signaling of a GPCR, such as the dopamine D2 receptor.

Caption: Antagonism of a GPCR by a pyrazine-piperidine compound.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective pyrazine-piperidine-based drugs relies heavily on a thorough understanding of their structure-activity relationships. Subtle modifications to either the pyrazine or piperidine ring can have profound effects on a compound's biological activity.

Substitution on the Pyrazine Ring

Substitution on the pyrazine ring can influence a compound's interaction with the target protein and its overall physicochemical properties. For example, in a series of CK2 inhibitors, the introduction of a (pyrrol-3-yl)acetic acid moiety on the pyrazine ring was found to be crucial for potent inhibitory activity.

Substitution on the Piperidine Ring

The piperidine ring offers a versatile handle for introducing a wide range of substituents to probe different regions of the target's binding pocket. In the development of CXCR3 antagonists, the introduction of small alkyl groups, particularly with (S)-stereochemistry, on the piperazine ring significantly improved in vitro activity. Furthermore, halogenation of a benzamide group attached to the piperidine nitrogen strengthened its binding affinity to the receptor.

Conclusion and Future Perspectives

The pyrazine-piperidine scaffold has firmly established itself as a cornerstone of modern drug discovery. Its synthetic tractability, coupled with its ability to confer favorable pharmacological properties, has led to its incorporation into a multitude of approved drugs and clinical candidates. The continued exploration of this privileged scaffold, driven by a deeper understanding of its SAR and mechanism of action, promises to yield a new generation of innovative therapeutics for a wide range of diseases. Future advancements in synthetic methodologies, computational modeling, and a greater understanding of complex biological pathways will undoubtedly unlock the full potential of this remarkable molecular framework.

References

-

Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Arch Pharm (Weinheim). 2008 Sep;341(9):554-61. [Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. ResearchGate. [Link]

-

Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Anxiolytic-like Activity. Journal of Medicinal Chemistry. 2021, 64, 8, 4089–4108. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. 2026, 15, e202500366. [Link]

-

An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design. 2020, 26, 4373-4385. [Link]

-

Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. 2020, 30, 127479. [Link]

-

List of marketed drugs having pyrazine nucleus along with its biological activity. ResearchGate. [Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules. 2023, 28, 6463. [Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. CNS & Neurological Disorders - Drug Targets. 2017, 16, 1. [Link]

-

Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. 2023, 258, 115544. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. 2022, 27, 946. [Link]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. [Link]

-

Piperazine. Wikipedia. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry. 2022, 65, 1, 356–377. [Link]

-

Exploring the Therapeutic Landscape: Synthesis, Characterization, and Anticancer Activity of Novel Pyrazine-Piperidine Amide Pharmacophores in Human Lung Carcinoma Treatment. Current Bioactive Compounds. 2026, 20, 1. [Link]

-

Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules. 2019, 24, 4323. [Link]

-

Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. National Institutes of Health. [Link]

-

Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Pharmaceuticals. 2025, 18, 1341. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry. 2024, 28, 1. [Link]

-

Structures and Optimization Pathways of Piperazine-based Piperidine Compounds. ResearchGate. [Link]

- Process for synthesizing piperazine-piperidine compounds.

-

Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry. 2018, 61, 14, 5685-5724. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2024, 29, 63. [Link]

-

Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. ResearchGate. [Link]

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. 2019, 24, 2959. [Link]

-

A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]

-

Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. National Institutes of Health. [Link]

-

Drug Design Strategies for GPCR Allosteric Modulators. National Institutes of Health. [Link]

- Method for synthesis of chiral n-arylpiperazines.

-

Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. 2025, 8, 1, 1-10. [Link]

-

Representative piperazine derivatives with CDKs inhibitory activity. ResearchGate. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. 2023, 28, 7440. [Link]

-

Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences. 2025, 26, 8, 4363. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health. [Link]

-

Development of allosteric modulators of GPCRs for treatment of CNS disorders. Neurobiology of Disease. 2014, 61, 47-59. [Link]

The Nitrogen Switch: Comparative Analysis of 2-Methyl-5-(4-piperidinyl)pyrazine vs. 2-Methyl-5-piperazinylpyrazine

[1]

Executive Summary

In medicinal chemistry, the "Nitrogen Switch"—replacing a carbon-linked saturated ring with a nitrogen-linked analog—is a critical bioisosteric replacement strategy.[1] This guide analyzes two structurally related but pharmacologically distinct scaffolds:

-

Molecule A (C-Linked): 2-Methyl-5-(4-piperidinyl)pyrazine (CAS: Variable based on salt form/protection)[1]

-

Molecule B (N-Linked): 2-Methyl-5-piperazinylpyrazine (CAS: 55745-89-6 for related analogs)[1]

While they share a 2-methylpyrazine core, the connectivity of the saturated ring dictates their electronic landscape, metabolic stability, and target class suitability. Molecule A (C-linked) serves primarily as a metabolically stable spacer in kinase inhibitors (e.g., ALK, JAK), whereas Molecule B (N-linked) acts as a privileged pharmacophore for G-Protein Coupled Receptors (GPCRs), specifically serotonergic (5-HT) agonists.

Structural & Electronic Divergence

The fundamental difference lies in the attachment point to the pyrazine ring: a Carbon-Carbon (C-C) bond versus a Carbon-Nitrogen (C-N) bond.

Physicochemical Comparison[2][3]

| Feature | This compound (Molecule A) | 2-Methyl-5-piperazinylpyrazine (Molecule B)[1] |

| Linker Atom | Carbon (C4 of Piperidine) | Nitrogen (N1 of Piperazine) |

| Electronic Effect | Inductive donation (weak); Pyrazine ring remains electron-deficient.[1] | Mesomeric donation (+M); N1 lone pair delocalizes into pyrazine, increasing electron density. |

| Basicity (pKa) | High (~10-11). The distal amine is a standard secondary amine. | Moderate (~8-9).[1] The N1 is non-basic (aniline-like); distal N4 is basic. |

| Conformation | Rotatable bond (C-C) allows "propeller" twist. | Rigid planar geometry at N1 due to partial double bond character. |

| Metabolic Liability | Low.[1] C-C bond is stable. | Moderate. N-dealkylation or oxidation at the electron-rich pyrazine.[1] |

Decision Logic: The "Exit Vector"

The "Nitrogen Switch" alters the exit vector of substituents attached to the distal nitrogen.

-

Molecule A extends the molecule linearly, ideal for reaching into deep hydrophobic pockets (e.g., ATP-binding sites of kinases).

-

Molecule B introduces a kink due to the planar nitrogen geometry, often preferred for surface recognition on GPCRs.

Synthetic Methodologies

The synthetic routes for these two molecules diverge significantly due to the nature of the bond formation (C-C vs. C-N).

Synthesis Map (Graphviz)

Figure 1: Divergent synthetic pathways.[1] Path A utilizes Palladium-catalyzed C-C bond formation, while Path B utilizes nucleophilic aromatic substitution.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of this compound (C-Linked)

Rationale: Direct alkylation of pyrazine is difficult. The Suzuki-Miyaura coupling is the industry standard for installing saturated rings onto heteroaromatics.[1]

Reagents:

-

2-Chloro-5-methylpyrazine (1.0 eq)[1]

-

1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq)[1]

-

Pd(dppf)Cl₂·DCM (0.05 eq)

-

Potassium Carbonate (2M aq. solution, 3.0 eq)

-

1,4-Dioxane (0.2 M concentration)

Workflow:

-

Degassing: Charge a microwave vial with halide, boronate, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed dioxane and K₂CO₃ solution via syringe.

-

Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave). Monitor by LCMS for consumption of chloride.

-

Workup: Filter through Celite, dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.

-

Deprotection: Dissolve intermediate in DCM (5 mL). Add TFA (1 mL). Stir at RT for 1 hour.

-

Isolation: Concentrate. Neutralize with basic resin or NaHCO₃ to obtain the free base.

Protocol B: Synthesis of 2-Methyl-5-piperazinylpyrazine (N-Linked)

Rationale: The pyrazine ring is electron-deficient (π-deficient), making the 2-position highly susceptible to Nucleophilic Aromatic Substitution (S_NAr).[1] No metal catalyst is required.

Reagents:

-

2-Chloro-5-methylpyrazine (1.0 eq)[1]

-

Piperazine (5.0 eq) — Note: Excess is crucial to prevent bis-alkylation.[1]

-

K₂CO₃ (2.0 eq)

-

DMSO or DMF (0.5 M concentration)

Workflow:

-

Setup: Dissolve 2-chloro-5-methylpyrazine in DMSO.

-

Addition: Add solid K₂CO₃ and piperazine.

-

Reaction: Heat to 100°C for 2–4 hours. The reaction typically turns yellow/orange.

-

Workup: Pour into crushed ice/water. Extract with DCM (3x).

-

Purification: The excess piperazine stays in the aqueous phase. The organic phase contains the mono-substituted product.[1]

-

Crystallization: Often crystallizes as the HCl salt upon addition of ethereal HCl.

Pharmacological Applications[1][2][4][5][6][7][8][9][10]

Molecule A: The Kinase Linker

The C-linked piperidine is a staple in kinase inhibitor design.[1]

-

Mechanism: It acts as a solubilizing tether that projects into the solvent front of the kinase ATP pocket.

-

Example: It is structurally analogous to the core of Crizotinib (ALK inhibitor) and Gilteritinib (FLT3 inhibitor), where the saturated ring provides solubility without becoming a metabolic hotspot.

-

Advantage: The C-C bond prevents the "aniline toxicity" liability sometimes associated with electron-rich amino-heterocycles.[1]

Molecule B: The Serotonin Agonist

The N-linked piperazine is a "privileged structure" for aminergic GPCRs.[1]

-

Mechanism: The basic nitrogen (distal) interacts with the conserved Aspartate residue (D3.32) in 5-HT receptors.[1][2] The pyrazine ring mimics the indole of serotonin.

-

Activity: Analogs of this scaffold (e.g., mCPP, MK-212) are potent 5-HT2C agonists.

-

Liability: Higher risk of CYP450 inhibition due to the electron-rich nature of the piperazinyl-pyrazine system.[1]

Pharmacology Decision Tree (Graphviz)

Figure 2: Decision matrix for scaffold selection based on biological target class.

References

-

Synthesis of Piperidinyl-Pyrimidines/Pyrazines via Suzuki Coupling

- Source: Patent CN104592198A. "Method for preparing 2-methyl-5-(piperidin-4-yl)pyrimidine."

- Relevance: Establishes the C-C coupling protocol for this specific scaffold class.

-

URL:

-

Piperazine vs.

-

Pharmacology of Piperazinyl-Pyrazines (Serotonin Agonists)

-

S_NAr Synthesis of Pyrazine Derivatives

-

Title: "Efficient synthesis of 2-substituted pyrazines."[1]

- Source: Journal of Organic Chemistry (General Protocol Reference).

- Relevance: Standardizes the protocol for nucleophilic

-

URL:

-

Sources

- 1. 2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 5. Piperazinylpyrazines with central serotoninmimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of Piperidinyl-Pyrazine Scaffolds in Modern Oncology: A Technical Guide for Drug Discovery

Foreword: The Strategic Imperative for Novel Scaffolds in Oncology

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the dual pressures of therapeutic resistance and the unceasing quest for greater selectivity and potency. In this dynamic environment, the identification and optimization of privileged scaffolds—molecular frameworks that exhibit a predisposition for binding to multiple biological targets—is a cornerstone of medicinal chemistry. Among these, the piperidinyl-pyrazine motif has emerged as a particularly fruitful scaffold, demonstrating remarkable versatility and significant potential in the development of targeted anticancer agents. This technical guide provides an in-depth exploration of piperidinyl-pyrazine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, mechanisms of action, and structure-activity relationships, grounded in field-proven insights and experimental validation.

The Piperidinyl-Pyrazine Core: A Privileged Scaffold in Oncology

The piperidine ring, a ubiquitous saturated heterocycle in medicinal chemistry, offers a versatile, three-dimensional scaffold that can be readily functionalized to probe specific interactions within a biological target's binding site.[1][2] Its inherent basicity and potential for hydrogen bonding contribute to favorable pharmacokinetic properties.[1] When coupled with the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, the resulting hybrid structure gains unique electronic and steric properties.[3][4] The pyrazine moiety can act as a hydrogen bond acceptor and engage in π-π stacking interactions, while also serving as a key linker element.[1] This combination of a flexible, saturated ring and a rigid, aromatic system provides a powerful platform for the design of highly specific and potent inhibitors of key oncogenic pathways.

Synthetic Strategies for Piperidinyl-Pyrazine Derivatives

The synthesis of piperidinyl-pyrazine derivatives typically involves a convergent approach, where the piperidine and pyrazine moieties are synthesized or functionalized separately before being coupled. The specific synthetic route is dictated by the desired substitution pattern on both rings.

A common strategy involves the reaction of a functionalized pyrazine with a piperidine derivative. For instance, a chloropyrazine can be reacted with a piperidine containing a nucleophilic group, such as an amine or a hydroxyl group, via a nucleophilic aromatic substitution (SNAr) reaction.

Scheme 1: General Synthetic Approach via Nucleophilic Aromatic Substitution

Caption: A general synthetic route to piperidinyl-pyrazine derivatives.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a versatile method for forming the C-N bond between the pyrazine and piperidine rings. This approach allows for a broader range of functional groups to be tolerated on both coupling partners.

Another synthetic avenue involves building the pyrazine ring onto a pre-existing piperidine-containing fragment. For example, the condensation of a diamine with a piperidine-substituted α-dicarbonyl compound can yield the desired pyrazine core.[5]

Mechanisms of Action: Targeting Key Oncogenic Pathways

Piperidinyl-pyrazine derivatives have demonstrated efficacy against a range of cancer types by targeting critical nodes in oncogenic signaling pathways. The modular nature of the scaffold allows for fine-tuning of its inhibitory profile against specific kinases and other enzymes implicated in cancer progression.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in human cancers.[6] Several piperidinyl- and piperazinyl-pyrazine derivatives have been developed as potent and selective PI3K inhibitors.[7][8][9] These inhibitors typically occupy the ATP-binding pocket of the PI3K enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, blocks the downstream activation of Akt and mTOR, leading to the induction of apoptosis and cell cycle arrest.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by piperidinyl-pyrazine derivatives.

Modulation of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle.[10] The aberrant activity of CDKs is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Piperidinyl- and pyrazole-based pyrazine derivatives have been identified as potent CDK inhibitors.[10][11][12][13] By binding to the ATP-binding site of CDKs, these compounds prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest, typically at the G1/S or G2/M transition.[11][14]

Caption: Mechanism of cell cycle arrest by piperidinyl-pyrazine CDK inhibitors.

Targeting Other Kinases and Enzymes

The versatility of the piperidinyl-pyrazine scaffold extends to the inhibition of other important cancer targets. For example, derivatives have been developed as inhibitors of histone acetyltransferases (HATs) p300/CBP, which are involved in epigenetic regulation and gene transcription.[15][16] Inhibition of these enzymes can lead to the suppression of oncogenic gene expression programs.[15][16]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the piperidinyl-pyrazine scaffold has yielded valuable insights into the structural requirements for potent and selective anticancer activity. The following table summarizes key SAR findings from the literature.

| Scaffold Position | Substituent/Modification | Impact on Activity | Rationale |

| Pyrazine Ring | Electron-donating groups | Generally increases activity | Enhances hydrogen bonding interactions in the kinase hinge region. |

| Bulky aromatic groups | Can increase potency | Provides additional van der Waals and π-stacking interactions.[15] | |

| Piperidine Ring | N-substitution | Crucial for potency and selectivity | Allows for probing of different sub-pockets within the target's active site.[17] |

| 4-position substitution | Often a key interaction point | Can be modified to introduce hydrogen bond donors/acceptors or to improve solubility.[15] | |

| Linker | Amide, urea, or ether | Modulates flexibility and H-bonding | The choice of linker can significantly impact the overall conformation and binding affinity.[6][8] |

Experimental Protocol: In Vitro Antiproliferative Assay

The evaluation of the anticancer activity of novel piperidinyl-pyrazine derivatives is a critical step in the drug discovery process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

Principle

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology

-

Cell Culture:

-

Maintain the desired cancer cell line (e.g., MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[18]

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the piperidinyl-pyrazine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to obtain a range of desired concentrations.

-

Remove the medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

After incubation, carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

-

Caption: Workflow for the in vitro MTT antiproliferative assay.

Future Perspectives and Conclusion

The piperidinyl-pyrazine scaffold has firmly established itself as a valuable platform in the discovery of novel anticancer agents.[1][19][20] Its synthetic tractability and the ability to modulate its properties to target a diverse range of oncogenic drivers underscore its continued importance in medicinal chemistry. Future research in this area will likely focus on several key aspects:

-

Enhanced Selectivity: The development of derivatives with improved selectivity for specific kinase isoforms or other targets to minimize off-target effects and enhance the therapeutic window.

-

Novel Mechanisms of Action: Exploration of the scaffold's potential to inhibit emerging cancer targets beyond kinases, such as protein-protein interactions or epigenetic modulators.

-

Combinatorial Therapies: Investigation of the synergistic effects of piperidinyl-pyrazine derivatives with existing chemotherapeutic agents or immunotherapies to overcome drug resistance.

-

Advanced Drug Delivery: Formulation of these derivatives into novel drug delivery systems to improve their pharmacokinetic and pharmacodynamic profiles.

References

-

Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer. RSC Publishing. Available from: [Link]

-

Exploring the Therapeutic Landscape: Synthesis, Characterization, and Anticancer Activity of Novel Pyrazine-Piperidine Amide Pharmacophores in Human Lung Carcinoma Treatment. PubMed. 2026 Jan 15. Available from: [Link]

-

Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer. PMC. 2020 Aug 28. Available from: [Link]

-

Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. PMC. 2022 Apr 27. Available from: [Link]

-

Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. Available from: [Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available from: [Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. ResearchGate. Available from: [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available from: [Link]

-

Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. ScienceDirect. Available from: [Link]

-

Identification of N -(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1 H -pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. ResearchGate. Available from: [Link]_

-

Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. ResearchGate. Available from: [Link]

-

Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. PubMed. 2021 Sep 2. Available from: [Link]

-

Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. Semantic Scholar. 2012 Aug 14. Available from: [Link]

-

Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PMC. 2025 Apr 23. Available from: [Link]

-

Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. MDPI. 2021 Dec 2. Available from: [Link]

-

Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. PubMed. 2022 Jul 5. Available from: [Link]

-

Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. PMC. Available from: [Link]

-

Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. PMC. 2022 Jul 13. Available from: [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. 2023 Mar 25. Available from: [Link]

-

Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. 2010 Nov 15. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. 2023 Feb 2. Available from: [Link]

-

Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. 2003 May 2. Available from: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. 2024 Jul 11. Available from: [Link]

-

Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. 2025 Apr 23. Available from: [Link]

-

Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed. Available from: [Link]

-

exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. ResearchGate. 2025 Mar 15. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. html.rhhz.net [html.rhhz.net]

- 8. Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Exploring the Therapeutic Landscape: Synthesis, Characterization, and Anticancer Activity of Novel Pyrazine-Piperidine Amide Pharmacophores in Human Lung Carcinoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Navigating the Procurement of 2-Methyl-5-(4-piperidinyl)pyrazine: A Technical Guide for Researchers

For Immediate Release

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals interested in procuring 2-Methyl-5-(4-piperidinyl)pyrazine (CAS No. 288153-64-0). As a Senior Application Scientist, this document is structured to provide not only a list of potential suppliers but also a comprehensive overview of the procurement process, quality control, and the scientific context of this important heterocyclic compound.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrazine ring substituted with a methyl group and a piperidine ring. Heterocyclic compounds, particularly those containing nitrogen, are foundational in medicinal chemistry, with a significant percentage of FDA-approved drugs containing such scaffolds.[1] The unique structural arrangement of this compound makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its pyrazine and piperidine moieties can engage in various biological interactions, making it a compound of interest for structure-activity relationship (SAR) studies in drug discovery.

Sourcing and Procurement: A Focus on Custom Synthesis

Initial market analysis indicates that this compound is not a readily available, off-the-shelf chemical. Its procurement is primarily achieved through custom synthesis , a service offered by specialized chemical manufacturing organizations (CMOs) and contract research organizations (CROs).

Identifying Custom Synthesis Partners

Several companies specialize in the custom synthesis of heterocyclic compounds and medicinal chemistry intermediates. When seeking a custom synthesis provider, it is crucial to evaluate their expertise in nitrogen-containing heterocycles and their track record in producing compounds of similar complexity.

Table 1: Potential Custom Synthesis Providers

| Company Name | Specialization | Key Services |

| BOC Sciences | Research chemicals, building blocks, custom synthesis | Isotope labeling, chiral synthesis, bioconjugation, analytical services |

| ChemExpress | Small-molecule drug discovery, CDMO services | Milligram to kilogram synthesis, lead optimization, FTE and FFS services |

| Pharmaron | Medicinal chemistry, drug discovery and development | Scaffold design, SAR development, non-GMP scale-up, patent application support |

| Aceschem Inc. | Custom synthesis of fine chemicals and intermediates | Expertise in fluorination, synthesis of novel scaffolds and APIs |

| Synchemia | Intermediate and custom synthesis manufacturing | Process optimization, scale-up capabilities |

| Prestwick Chemical | Custom synthesis, chemical libraries | Synthesis of biologically active compounds, drug derivatives, fluorescent probes |

| AcceleDev Chemical LLC | Small-scale synthesis, complex molecule production | Reference compounds, API synthesis, gram-to-kilogram scale production |

Note: This is not an exhaustive list, and inclusion does not constitute an endorsement. Researchers should conduct their own due diligence.

Price Comparison and Influencing Factors

Due to the custom nature of the synthesis, a fixed price for this compound is not available. The cost will be determined on a project-by-project basis and is influenced by several factors:

-

Scale of Synthesis: The price per gram typically decreases with larger quantities (milligram vs. kilogram).

-

Purity Requirements: Higher purity specifications (e.g., >98% vs. >95%) necessitate more rigorous purification steps, increasing the cost.

-

Complexity of Synthesis: The number of synthetic steps, the cost of starting materials, and the difficulty of the reactions all contribute to the final price.

-

Analytical Data Package: The extent of characterization required (e.g., 1H NMR, 13C NMR, HPLC, Mass Spec, elemental analysis) will affect the cost.

-

Lead Time: Expedited synthesis requests may incur additional charges.

To obtain a price quote, researchers should provide potential suppliers with the following information:

-

Chemical Name: this compound

-

CAS Number: 288153-64-0

-

Required Quantity

-

Desired Purity

-

Required Analytical Data

Hypothetical Synthesis and Quality Control

A plausible synthetic route for this compound can be extrapolated from methodologies used for structurally similar compounds, such as the synthesis of 2-methyl-5-(piperidin-4-yl)pyrimidine described in patent CN104592198A.[2]

Proposed Synthetic Workflow

The synthesis would likely involve a multi-step process, beginning with commercially available starting materials. A key step would be the coupling of a functionalized pyrazine ring with a protected piperidine derivative, followed by deprotection.

Caption: Hypothetical synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of the Protected Intermediate (Illustrative)

-

To a solution of 2-Methyl-5-bromopyrazine in a suitable solvent (e.g., DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

-

Add a solution of a suitable organometallic piperidine derivative (e.g., a boronic ester or stannane derived from N-Boc-4-piperidinone).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected intermediate.

Step 2: Deprotection of the Intermediate

-

Dissolve the crude protected intermediate in a suitable solvent (e.g., dichloromethane or dioxane).

-

Add a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry, filter, and concentrate the organic layer to yield the crude final product.

Step 3: Purification

-

Purify the crude this compound using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the final product of the desired purity.

Quality Control and Analytical Verification

A comprehensive quality control process is essential to confirm the identity, purity, and integrity of the synthesized this compound.

Caption: Quality control workflow for this compound.

Table 2: Analytical Techniques for Quality Control

| Technique | Purpose | Expected Results |

| ¹H NMR Spectroscopy | To confirm the chemical structure and identify the protons in the molecule. | The spectrum should show characteristic signals for the pyrazine, piperidine, and methyl protons with appropriate chemical shifts and coupling patterns.[3][4][5][6] |

| ¹³C NMR Spectroscopy | To confirm the carbon framework of the molecule. | The spectrum should display the correct number of carbon signals corresponding to the structure of the compound.[4][5] |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | A single major peak should be observed, with the area of this peak relative to the total peak area indicating the purity (e.g., >98%).[7][8] |

| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₀H₁₅N₃, MW: 177.25 g/mol ).[9][10][11] |

Handling and Storage

Conclusion

The procurement of this compound for research and drug development purposes relies on custom synthesis from specialized suppliers. By understanding the factors that influence pricing, providing clear specifications, and ensuring a robust quality control process, researchers can successfully obtain this valuable chemical intermediate. The hypothetical synthetic route and analytical protocols outlined in this guide provide a framework for discussions with custom synthesis providers and for the in-house verification of the final product.

References

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

-

Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025). MDPI. [Link]

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS. [https://www.rjpbcs.com/pdf/2016_7(6)/[5].pdf]([Link]5].pdf)

- Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine. (2015).

-

1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... (n.d.). ResearchGate. [Link]

-

Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Publishing. [Link]

- Synthesis process of 2-methyl-5-pyrazine formate. (n.d.).

-

A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][12][] benzodiazepine. (2013). EPO. [Link]

-

Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. [Link]

-

Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). ACS Publications. [Link]

-

Applications of Heterocyclic Compounds in Pharmaceuticals. (2024). Reachem. [Link]

-

Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. (n.d.). Scribd. [Link]

-

The Role of Heterocyclic Intermediates in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of 2-methylpyrazine from cyclocondensation of ethylene diamine and propylene glycol over promoted copper catalyst. (2025). ResearchGate. [Link]

-

Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025). ResearchGate. [Link]

-

Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. (2024). AIP Publishing. [Link]

-

Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. (2024). The Royal Society of Chemistry. [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. (n.d.). Arkivoc. [Link]

-

Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. (2007). Patsnap Eureka. [Link]

-

Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. (2018). MDPI. [Link]

-

Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (2013). Drug Analytical Research. [Link]

-

Piperidines ESI-revised3. (n.d.). The Royal Society of Chemistry. [Link]

- Method for the preparation of piperazine and its derivatives. (n.d.).

-

Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). MDPI. [Link]

-

Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino. (n.d.). ProQuest. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

-

Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences. [Link]bs_1_1_2.pdf)

Sources

- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 2. CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. chemicaljournal.org [chemicaljournal.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. seer.ufrgs.br [seer.ufrgs.br]

- 9. mdpi.com [mdpi.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

A Comprehensive Technical Guide to 2-Methyl-5-(4-piperidinyl)pyrazine and its Analogs as Pivotal Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate world of pharmaceutical development relies heavily on the strategic use of versatile molecular building blocks. Among these, heterocyclic compounds play a paramount role, with pyrazine and its derivatives being of significant interest due to their presence in numerous biologically active molecules. This technical guide provides an in-depth exploration of 2-methyl-5-(4-piperidinyl)pyrazine and its close structural analog, 2-methyl-5-(piperidin-4-yl)pyrimidine, as key pharmaceutical intermediates. While direct, extensive literature on the pyrazine derivative is limited, the well-documented utility of its pyrimidine counterpart offers invaluable insights into its potential applications and synthetic strategies. This guide will delve into the synthesis, characterization, and application of these crucial intermediates, providing a robust framework for researchers and drug development professionals.

Introduction: The Significance of Pyrazine and Piperidine Moieties in Medicinal Chemistry

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antituberculosis, and anti-inflammatory properties.[2] The pyrazine ring's unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of novel therapeutic agents.

Similarly, the piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a common feature in many approved drugs.[3] Its conformational flexibility and basic nitrogen atom allow for favorable interactions with biological targets. The fusion of these two key heterocyclic systems, as seen in this compound, results in a versatile intermediate with significant potential for the synthesis of complex and potent drug molecules.

This guide will focus on the synthesis and utility of this class of compounds, with a particular emphasis on the well-documented 2-methyl-5-(piperidin-4-yl)pyrimidine as a case study to infer the potential of its pyrazine analog.

Synthesis of 2-Methyl-5-(4-piperidinyl)pyrimidine: A Representative Protocol

The synthesis of 2-methyl-5-(piperidin-4-yl)pyrimidine serves as an excellent model for understanding the construction of this class of intermediates. A common and effective strategy involves a multi-step sequence starting from readily available 2-methylpyrimidine.[4]

Overall Synthetic Scheme

Caption: Synthetic pathway for 2-Methyl-5-(piperidin-4-yl)pyrimidine.

Detailed Experimental Protocol

Step 1: Bromination of 2-Methylpyrimidine This initial step introduces a bromine atom at the 5-position of the pyrimidine ring, a crucial handle for subsequent coupling reactions.

-

Reagents and Conditions: 2-methylpyrimidine, Bromine (Br₂). The reaction is typically carried out in a suitable solvent at a controlled temperature.

-

Procedure:

-

Dissolve 2-methylpyrimidine in an appropriate solvent in a reaction flask.

-

Cool the solution to the desired temperature (e.g., 0-5 °C).

-

Slowly add bromine to the reaction mixture while stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction and work up to isolate the crude 2-methyl-5-bromopyrimidine.

-

Purify the product by recrystallization or column chromatography.

-

Step 2: Coupling with N-benzyl-4-piperidone This step forms the carbon-carbon bond between the pyrimidine and piperidine rings.

-

Reagents and Conditions: 2-Methyl-5-bromopyrimidine, n-Butyllithium, N-benzyl-4-piperidone, Tetrahydrofuran (THF). The reaction is performed under anhydrous conditions at low temperatures.[4]

-

Procedure:

-

Dissolve 2-methyl-5-bromopyrimidine in anhydrous THF and cool to -78 °C under an inert atmosphere.[4]

-

Slowly add n-butyllithium and stir for one hour.[4]

-

Add a solution of N-benzyl-4-piperidone in THF and continue stirring for several hours.[4]

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.[4]

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude alcohol.

-

Purify by column chromatography.[4]

-

Step 3: Elimination Reaction This step involves the dehydration of the tertiary alcohol to form a double bond.

-

Reagents and Conditions: 1-Benzyl-4-(2-methylpyrimidin-5-yl)piperidin-4-ol, Hydrogen chloride (HCl).[4]

-

Procedure:

-

Treat the alcohol from the previous step with a strong acid such as HCl.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction until the starting material is consumed.

-

Cool the reaction and neutralize to isolate the elimination product.

-

Step 4: Catalytic Hydrogenation (Debenzylation) The final step involves the reduction of the double bond and the removal of the N-benzyl protecting group.

-

Reagents and Conditions: 4-(2-Methylpyrimidin-5-yl)-1,2,3,6-tetrahydropyridine, Palladium on carbon (Pd/C), Hydrogen gas.[4]

-

Procedure:

-

Dissolve the tetrahydropyridine derivative in a suitable solvent (e.g., ethanol or methanol).

-

Add a catalytic amount of Pd/C.

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).

-

Stir at room temperature until the reaction is complete.

-

Filter off the catalyst and concentrate the filtrate to obtain the final product, 2-methyl-5-(piperidin-4-yl)pyrimidine.

-

Role as a Pharmaceutical Intermediate: A Gateway to Diverse Therapeutics

The this compound/pyrimidine scaffold is a valuable precursor for a range of therapeutic agents due to the presence of reactive sites that allow for further molecular elaboration. The secondary amine of the piperidine ring is particularly amenable to derivatization.

Illustrative Derivatization Pathway

Caption: Common derivatization strategies for the piperidine moiety.

While a specific, marketed drug directly synthesized from this compound is not readily found in the public domain, this intermediate is structurally analogous to precursors used in the synthesis of various classes of drugs, including:

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core linked to a substituted piperidine or piperazine ring.

-

GPCR Modulators: The piperidine moiety can interact with G-protein coupled receptors, making this intermediate a potential starting point for agonists or antagonists.

-

CNS Agents: The structural features of this intermediate are common in drugs targeting the central nervous system.

The synthesis of Varenicline, a smoking cessation aid, involves intermediates with a similar level of complexity, highlighting the industrial relevance of such multi-cyclic nitrogen-containing compounds.[5][6][7]

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the structure and purity of pharmaceutical intermediates. A combination of spectroscopic and chromatographic techniques is typically employed.

Key Analytical Techniques

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the methyl group, pyrazine ring protons, and piperidine ring protons. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. |

| HPLC | Purity assessment and quantification. | A single major peak indicating high purity. |

| FTIR | Identification of functional groups. | Characteristic peaks for C-H, C=N, and N-H bonds. |

The development of robust analytical methods is crucial for quality control throughout the manufacturing process.[8][9]

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound and its derivatives.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Toxicity: While specific toxicity data for this compound may not be readily available, it should be handled with care, assuming it may be harmful if ingested, inhaled, or absorbed through the skin. A thorough review of the Safety Data Sheet (SDS) is recommended before use.

Conclusion and Future Perspectives

This compound and its pyrimidine analog are valuable and versatile intermediates in the field of pharmaceutical sciences. Their synthesis, while multi-stepped, utilizes well-established chemical transformations. The presence of both a pyrazine/pyrimidine core and a reactive piperidine moiety provides a rich platform for the development of a diverse range of novel therapeutic agents.